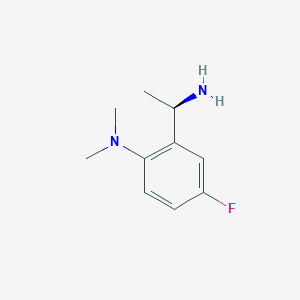

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

Description

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is a chiral aromatic amine characterized by:

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |

InChI |

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |

InChI Key |

AXTDJCWTDXAMFC-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)N(C)C)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Synthesis: One method for synthesizing this compound involves biocatalysis using an omega-transaminase. Here are the steps:

Substrate Preparation: Start with 5-fluoro-2-hydroxyacetophenone.

Reaction: Mix the substrate with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. Heat the mixture under vacuum (around -0.03 to -0.06 Mpa) at 25-35°C.

Post-Treatment and Purification: After the reaction, extract the product using simple acid-alkali extraction, concentrate it, and add a poor solvent for crystallization.

Chemical Reactions Analysis

®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in several fields:

Chemistry: It serves as a building block for the synthesis of other chiral molecules.

Biology: Researchers use it to study interactions with biological targets.

Medicine: Investigations explore its potential as a drug candidate.

Industry: It may be used in the production of fine chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The compound is compared to derivatives with variations in substituent positions, halogenation, and stereochemistry.

Table 1: Structural and Physicochemical Comparison

Electronic and Reactivity Differences

Fluorine Substituent Effects :

- This contrasts with non-fluorinated analogs, where ICT often dominates.

DFT Studies :

- Ionization Potential (IP) and Electrophilicity: FDMA has a lower IP (8.9 eV) compared to 4-bromo-N,N-dimethylaniline (9.2 eV), attributed to fluorine’s electron-withdrawing effect . The aminoethyl group in the target compound may increase electron density at the aromatic ring, reducing electrophilicity relative to FDMA.

4-Fluoro-N,N-dimethylaniline (FDMA) :

- Widely used in radical annulation reactions to generate fluorinated products for ¹⁹F NMR-based bioassays .

- Reacts with Grignard reagents (e.g., phenylmagnesium bromide) to form biphenyl derivatives .

This compound :

- The aminoethyl group enables functionalization via amine coupling (e.g., amide bond formation) or coordination to metal catalysts .

- Chiral centers make it valuable in asymmetric catalysis, akin to ROCK inhibitors like Y-27632, which feature (R)-aminoethyl motifs .

Chirality and Pharmacological Relevance

- Chiral vs. Achiral Analogs: The (R)-configured aminoethyl group distinguishes the compound from achiral FDMA, enabling enantioselective interactions in biological systems. For example, ROCK inhibitors with similar (R)-aminoethyl groups show enhanced target binding .

- Comparison with (S)-4-(1-Aminoallyl)-N,N-dimethylaniline: The (S)-isomer’s allyl group offers distinct spatial and electronic properties, favoring different reaction pathways (e.g., cycloadditions) .

Biological Activity

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline, a chiral amine, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a fluoro group, which is known to influence biological interactions, and a dimethylamino group that enhances its basicity and potential receptor interactions.

Chemical Structure

The molecular formula of this compound is CHFN. The presence of a chiral center contributes to its stereochemical diversity, leading to different biological profiles compared to its enantiomer.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 182.24 g/mol |

| SMILES | CC(C1=C(C=CC(=C1)F)N(C)C)N |

| InChI | InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The dimethylamino group allows for hydrogen bonding with target proteins, while the fluoro substituent may enhance lipophilicity, facilitating membrane permeability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Pharmacological Effects : It has been evaluated for its potential as an inhibitor in various biochemical pathways, particularly those related to neuropharmacology and cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 12 μM. This suggests potential application in treating infections caused by resistant strains.

- Neuropharmacological Applications : Another investigation focused on the compound's effect on neurotransmitter systems, revealing that it acts as a modulator for dopamine receptors, which could have implications for treating disorders like schizophrenia.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the aminoethyl side chain significantly affect the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Methylation of the amino group | Increased binding affinity to receptors |

| Variation in fluorine position | Altered potency against specific bacterial strains |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapid absorption observed in preclinical models.

- Distribution : High distribution volume indicates good tissue penetration.

- Metabolism : Primarily metabolized via liver enzymes; however, specific pathways remain under investigation.

- Excretion : Predominantly excreted through urine as metabolites.

Q & A

Q. What are the recommended synthetic routes for (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline, and how can enantiomeric purity be ensured?

The enantioselective synthesis of this compound can be achieved via ω-transaminase (ωTA)-catalyzed kinetic resolution or asymmetric reductive amination. A Chinese patent (CN201710593645.4) details enzymatic methods using engineered ωTAs to selectively produce the (R)-enantiomer with >99% enantiomeric excess (ee) . Key steps include optimizing reaction pH (7.0–8.5), temperature (30–40°C), and cofactor (PLP) concentration. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism spectroscopy should validate enantiopurity.

Q. Which spectroscopic techniques are critical for characterizing the electronic structure and conformation of this compound?

Combined experimental-computational approaches are essential:

- ¹³C/¹H NMR : Assignments require DFT calculations (B3LYP/6-31G(d)) with gauge-including atomic orbitals (GIAO) to correlate chemical shifts with substituent effects (e.g., fluorine’s electron-withdrawing impact) .

- IR/Raman : Detect aminoethyl group vibrations (N-H stretch: ~3350 cm⁻¹; C-N bend: ~1600 cm⁻¹) and fluorophenyl ring modes .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic and aminoethyl groups) .

Advanced Research Questions

Q. How do computational methods reconcile contradictions in the excited-state behavior of 4-fluoro-N,N-dimethylaniline derivatives?

Conflicting reports on intramolecular charge transfer (ICT) in 4-fluoro-N,N-dimethylaniline derivatives arise from functional choice in TDDFT. Studies using B3LYP (20% exact exchange) erroneously predict twisted ICT (TICT) states, while ADC(2)/ADC(3) or hybrid functionals with >40% exact exchange (e.g., ωB97X-D) correctly identify planar, locally excited (LE) states . Methodological recommendations:

Q. What experimental and theoretical approaches resolve regioselectivity in ortho-metalation reactions of fluorinated N,N-dimethylanilines?

For 3-fluoro-N,N-dimethylaniline, LiTMP-mediated metalation favors the 4-position over the 2-position due to steric hindrance from the dimethylamino group. Computational NBO analysis reveals decreased electron density at the 2-position (fluorine’s -I effect), while kinetic studies show a 10:1 selectivity for 4-metalation . Key steps:

- Use low-temperature (-78°C) LiTMP in THF.

- Monitor regioselectivity via quenching with electrophiles (e.g., D₂O) and GC-MS analysis.

Q. How does the fluorine substituent influence oxidative dehalogenation kinetics in N,N-dimethylaniline derivatives?

In oxidative dimerization of 4-halo-N,N-dimethylanilines, fluorine’s high C-F bond energy (485 kJ/mol) slows dehalogenation compared to Cl/Br analogs. Cyclic voltammetry shows a 5x slower reaction rate for 4-fluoro derivatives due to weaker stabilization of cation radicals . To probe kinetics:

- Perform double-step chronoamperometry in acetonitrile/0.1 M TBAPF₆.

- Fit data to second-order working curves (k₂ = 1.2×10³ M⁻¹s⁻¹ for F vs. 6.5×10³ for Cl ).

Methodological Considerations

Q. What strategies mitigate errors in predicting NMR chemical shifts for fluorinated aromatic amines?

Accurate ¹³C shift prediction requires:

- Solvent modeling : Include PCM (Polarizable Continuum Model) for solvent effects (Δδ up to 3 ppm in DMSO) .

- Relativistic corrections : Account for fluorine’s spin-orbit coupling via ZORA (Zero-Order Regular Approximation).

- Benchmarking : Compare computed shifts (B3LYP/6-311++G(d,p)) against experimental data (RMSE < 2 ppm) .

Q. How can steric and electronic effects be decoupled in catalytic applications of this compound?

In Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the dimethylamino group’s steric bulk (Tolman cone angle: 160°) and electron-donating capacity (+M effect) enhance oxidative addition rates. To isolate electronic effects:

- Compare turnover frequencies (TOFs) with sterically hindered analogs (e.g., 2-di-tert-butylphosphino derivatives) .

- Use Hammett plots (σ⁺ = -0.83 for N,N-dimethylamino) to correlate electronic parameters with catalytic efficiency .

Data Contradiction Analysis

Q. Why do some studies report dual LE/ICT fluorescence in 4-fluoro-N,N-dimethylaniline, while others refute it?

Discrepancies stem from excitation wavelength dependence and solvent polarity. Fujiwara et al. observed dual emission in n-hexane (λex = 290 nm) due to S₂→S₁ relaxation , but Zachariasse et al. showed single LE emission (λex = 260 nm) with no ICT even in polar solvents . Resolution strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.